molecular formula C14H15NO5 B051266 Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 121282-80-2

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B051266
CAS No.: 121282-80-2
M. Wt: 277.27 g/mol
InChI Key: NKPAAASBWDKXRV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is a common choice . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Condensation: The formyl group can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)13-9(7-16)8-5-11(18-2)12(19-3)6-10(8)15-13/h5-7,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPAAASBWDKXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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